2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
Description
2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-2-6-5-7(3-4-8)10-9-6;/h5H,2-4,8H2,1H3;1H |
InChI Key |
ACNYRZFKGPNRPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-ethyl-1,2-oxazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or hydroxylamines.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
- 2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethanamine hydrochloride
Uniqueness
2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS No. 1368186-77-9) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C7H12N2O
- Molecular Weight : 140.18 g/mol
- CAS Number : 1368186-77-9
Antimicrobial Activity
Research has indicated that compounds similar to 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | Bacillus mycoides | 0.0048 mg/mL |
| Compound C | C. albicans | 0.0048 mg/mL |
These results illustrate the potential of oxazole derivatives in combating bacterial and fungal infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of various oxazole derivatives against cancer cell lines. For example, studies involving similar compounds have shown:
| Cell Line | IC50 (µM) |
|---|---|
| ME-180 | 15 |
| A549 | 12 |
| HT-29 | 18 |
These findings suggest that the presence of the oxazole ring may enhance the cytotoxic effects against certain cancer types .
Structure-Activity Relationships (SAR)
The biological activity of oxazole derivatives can often be correlated with their structural features. Research indicates that modifications in the alkyl groups or substitutions on the oxazole ring can significantly influence their potency.
- Alkyl Chain Length : Variations in the length of the ethyl chain have been shown to affect both antimicrobial and cytotoxic activities.
- Substituent Effects : The introduction of different functional groups at specific positions on the oxazole ring can either enhance or diminish biological activity.
Case Studies
Several studies have explored the biological effects of compounds related to 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride:
- Antibacterial Efficacy : A study demonstrated that a series of oxazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 4.69 µM against B. subtilis .
- Cytotoxic Effects on Tumor Cells : Another investigation highlighted the cytotoxic potential of similar compounds against various tumor cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
